BenchChemオンラインストアへようこそ!

N-(3-chloro-4-fluorophenyl)-6-methoxypyrimidine-4-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationships

N-(3-chloro-4-fluorophenyl)-6-methoxypyrimidine-4-carboxamide is a structurally defined pyrimidine-4-carboxamide derivative featuring a crystallographically validated aspartyl protease warhead (PDB: 7N4N). The 3-chloro-4-fluorophenyl motif, shared with gefitinib, provides pharmacophoric relevance for kinase profiling, while the 6-methoxy group governs hydrogen-bonding, lipophilicity (cLogP ~2.4), and metabolic stability. Procure this compound as a key intermediate for focused library synthesis or as a benchmarking tool for halogen-substitution SAR studies. Typical purity: ≥95% (HPLC).

Molecular Formula C12H9ClFN3O2
Molecular Weight 281.67
CAS No. 2034633-65-1
Cat. No. B2584756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-fluorophenyl)-6-methoxypyrimidine-4-carboxamide
CAS2034633-65-1
Molecular FormulaC12H9ClFN3O2
Molecular Weight281.67
Structural Identifiers
SMILESCOC1=NC=NC(=C1)C(=O)NC2=CC(=C(C=C2)F)Cl
InChIInChI=1S/C12H9ClFN3O2/c1-19-11-5-10(15-6-16-11)12(18)17-7-2-3-9(14)8(13)4-7/h2-6H,1H3,(H,17,18)
InChIKeyPMSIBOKBOIMYRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Chloro-4-fluorophenyl)-6-methoxypyrimidine-4-carboxamide (CAS 2034633-65-1): Compound Identity and Core Scaffold Profile


N-(3-chloro-4-fluorophenyl)-6-methoxypyrimidine-4-carboxamide (CAS 2034633-65-1) is a synthetic small-molecule pyrimidine-4-carboxamide derivative with the molecular formula C12H9ClFN3O2 and a molecular weight of 281.67 g·mol−1. The compound features a 6-methoxypyrimidine core linked via a carboxamide bridge to a 3-chloro-4-fluorophenyl anilide moiety. This scaffold belongs to a broader class of 4-pyrimidinecarboxamide derivatives that have been investigated as serine/threonine kinase inhibitors and aspartyl protease ligands [1]. Notably, the 6-methoxypyrimidine-4-carboxamide warhead forms a key structural component of a crystallographically characterized BACE-2 ligand (PDB: 7N4N), establishing the scaffold's capacity for specific target engagement in aspartyl protease active sites [2]. The dual halogen substitution pattern (Cl/F) on the phenyl ring is a recognized pharmacophoric feature shared with clinically evaluated kinase inhibitors such as gefitinib, providing a structural rationale for its inclusion in kinase-focused screening libraries [3].

Why N-(3-Chloro-4-fluorophenyl)-6-methoxypyrimidine-4-carboxamide Cannot Be Casually Replaced by In-Class Pyrimidine Carboxamide Analogs


Substitution of N-(3-chloro-4-fluorophenyl)-6-methoxypyrimidine-4-carboxamide with a structurally similar 6-methoxypyrimidine-4-carboxamide analog carries substantial risk of altering target engagement, selectivity, and physicochemical properties because both the halogen substitution pattern on the anilide ring and the 6-methoxy group on the pyrimidine core are critical pharmacophoric determinants [1]. In the BACE inhibitor series reported by Rombouts et al., the pyrimidine-4-carboxamide warhead establishes specific hydrogen-bond networks within the catalytic aspartate dyad, and modification of the warhead heterocycle directly impacts BACE1/BACE2 selectivity [2]. The 3-chloro-4-fluorophenyl substitution pattern is non-redundant: removing the chlorine (yielding the 4-fluorophenyl analog) or removing the fluorine (yielding the 3-chlorophenyl analog) would eliminate the unique ortho/para electron-withdrawing balance that governs both binding conformation and metabolic stability [3]. Furthermore, the 6-methoxy group cannot be freely exchanged with 6-hydroxy or 6-benzyloxy without altering hydrogen-bonding capacity, lipophilicity (cLogP), and metabolic liability. The evidence below quantifies these differentiation points where data are available.

Product-Specific Quantitative Evidence Guide: N-(3-Chloro-4-fluorophenyl)-6-methoxypyrimidine-4-carboxamide (CAS 2034633-65-1)


Dual Halogen Substitution Pattern (3-Cl, 4-F) on the Anilide Ring: Physicochemical Differentiation from Mono-Halogen and Non-Halogenated Analogs

The 3-chloro-4-fluorophenyl substitution pattern on N-(3-chloro-4-fluorophenyl)-6-methoxypyrimidine-4-carboxamide provides a unique combination of electronic and steric properties compared to its closest commercially available analogs. The chlorine atom at the meta position exerts an electron-withdrawing inductive effect (−I) while the fluorine at the para position contributes both a strong −I effect and a +M resonance effect, creating a dipolar substitution pattern not achievable with any single halogen [1]. The computed cLogP for the target compound is estimated at approximately 2.5–2.8, positioning it in a balanced lipophilicity range suitable for both biochemical screening and cellular permeability, whereas the 4-fluorophenyl-only analog (CAS not confirmed) would have a lower cLogP (~2.1) and the 3-chlorophenyl-only analog (CAS not confirmed) a moderately lower cLogP (~2.3) due to the absence of the synergistic Cl/F combination [2]. This dual-halogen motif is a recognized privileged fragment in kinase inhibitor design, as evidenced by its presence in the clinically approved EGFR inhibitor gefitinib, where the identical 3-chloro-4-fluorophenyl group contributes to ATP-binding pocket occupancy [3].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationships

6-Methoxy Substituent on the Pyrimidine Core: Differentiation from 6-Hydroxy and 6-Benzyloxy Analogs

The 6-methoxy group on the pyrimidine ring of the target compound is a critical structural feature that differentiates it from both the 6-hydroxy analog (N-(3-chloro-4-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide) and the 6-benzyloxy analog (6-(benzyloxy)-N-(3-chloro-4-fluorophenyl)pyrimidine-4-carboxamide, CAS 2329935-30-8) [1]. In the BACE-2 co-crystal structure (PDB: 7N4N), the 6-methoxypyrimidine-4-carboxamide warhead of the complex ligand 0BK forms specific hydrogen-bond interactions with the catalytic aspartate dyad (Asp32 and Asp228) of the enzyme, with the methoxy oxygen positioned to engage the S1/S3 pocket interface [2]. Replacing the 6-methoxy with a 6-hydroxy group would introduce an additional hydrogen-bond donor, potentially altering the protonation state of the active-site dyad and increasing polarity (reducing CNS penetration if that is a design goal). Conversely, the 6-benzyloxy analog (CAS 2329935-30-8, MW ~369.8) introduces significant steric bulk and lipophilicity, fundamentally altering the binding mode in the confined catalytic cleft [3].

BACE Inhibition Aspartyl Protease Crystallography

Scaffold Validation via BACE-2 Co-Crystal Structure: Target Engagement Evidence for the 6-Methoxypyrimidine-4-Carboxamide Warhead

The 6-methoxypyrimidine-4-carboxamide warhead present in the target compound has been validated crystallographically as a competent aspartyl protease-binding motif. In PDB entry 7N4N, the complex ligand 0BK (N-{3-[(2S,5R)-6-amino-2-(fluoromethyl)-5-(methanesulfonyl)-5-methyl-2,3,4,5-tetrahydropyridin-2-yl]-4-fluorophenyl}-6-methoxypyrimidine-4-carboxamide) co-crystallized with human BACE-2 at a resolution sufficient to resolve the binding pose of the pyrimidine-4-carboxamide moiety within the catalytic cleft [1]. The 6-methoxypyrimidine-4-carboxamide portion of 0BK forms direct hydrogen bonds with the catalytic aspartate residues Asp32 and Asp228, while the pyrimidine ring nitrogen atoms engage the backbone of the flap region [2]. This structural evidence demonstrates that the 6-methoxypyrimidine-4-carboxamide scaffold—the exact warhead present in the target compound—is capable of specific, orientation-dependent binding to a therapeutically relevant enzyme active site [3]. In contrast, the clinical candidate JNJ-67569762 (compound 12 in the same publication) utilizes a 2,2-difluoro-2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxamide warhead rather than a pyrimidine-4-carboxamide, indicating that warhead selection in this series was a deliberate optimization parameter.

Structural Biology BACE Alzheimer's Disease Fragment-Based Drug Design

Recommended Research and Industrial Application Scenarios for N-(3-Chloro-4-fluorophenyl)-6-methoxypyrimidine-4-carboxamide (CAS 2034633-65-1)


Kinase Inhibitor Screening Library Enrichment Based on Privileged Pharmacophore Motif

The 3-chloro-4-fluorophenyl motif is a validated pharmacophore in ATP-competitive kinase inhibition, as demonstrated by its presence in the FDA-approved EGFR inhibitor gefitinib [1]. N-(3-chloro-4-fluorophenyl)-6-methoxypyrimidine-4-carboxamide can serve as a structurally defined entry point for kinase profiling panels, particularly for research groups seeking to explore structure–activity relationships around the pyrimidine-4-carboxamide hinge-binding motif. The compound's moderate molecular weight (281.67 Da) and balanced lipophilicity (estimated cLogP ~2.5–2.8) make it suitable as a core scaffold for fragment-based or lead-like screening collections. Users should note that no direct kinase inhibition data (IC50) for this specific compound have been identified in the public domain; its utility in kinase screening is therefore based on pharmacophore analogy rather than target-validated activity [2].

Structure-Based Design of Aspartyl Protease Ligands Using a Crystallographically Validated Warhead

The co-crystal structure of BACE-2 with ligand 0BK (PDB: 7N4N) confirms that the 6-methoxypyrimidine-4-carboxamide warhead—identical to the one in the target compound—engages the catalytic aspartate dyad of an aspartyl protease with defined hydrogen-bond geometry [1]. Researchers pursuing BACE1, BACE2, cathepsin D, renin, or other aspartyl protease targets can employ this compound as a minimal warhead fragment for medicinal chemistry optimization. By appending diverse substituents at the 3-position of the phenyl ring (the vector exploited in ligand 0BK), structure-based campaigns can probe the S1, S3, and prime-side pockets while retaining the validated catalytic-site binding mode [2].

Comparative Physicochemical Benchmarking in Lead Optimization Series

The unique combination of 3-chloro-4-fluorophenyl and 6-methoxypyrimidine-4-carboxamide makes this compound a valuable reference point for benchmarking the physicochemical impact of halogen substitution and methoxy placement within a pyrimidine carboxamide series [1]. Medicinal chemistry teams can use this compound to empirically measure the effects of the dual Cl/F substitution on experimental logP, solubility, microsomal stability, and permeability relative to the corresponding mono-halogen analogs (4-fluorophenyl, 3-chlorophenyl) or the 6-substituted variants (6-hydroxy, 6-benzyloxy). Such benchmarking data, once generated, directly inform lead optimization decisions regarding lipophilic efficiency (LipE) and metabolic stability [2].

Synthetic Intermediate for Parallel Library Synthesis

The carboxamide linkage and the unsubstituted 2-position of the pyrimidine ring offer synthetic handles for further derivatization. The target compound can serve as a key intermediate for the parallel synthesis of focused libraries exploring N-aryl variation (via the anilide precursor 3-chloro-4-fluoroaniline) or pyrimidine core modification (via nucleophilic aromatic substitution at the 2-position) [1]. Procurement specifications typically indicate purity ≥95% (HPLC), which is suitable for direct use in library production without additional purification [2].

Quote Request

Request a Quote for N-(3-chloro-4-fluorophenyl)-6-methoxypyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.